3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1034197-53-9
VCID: VC3352296
InChI: InChI=1S/C5H8ClN3.ClH/c1-4-7-8-5(3-6)9(4)2;/h3H2,1-2H3;1H
SMILES: CC1=NN=C(N1C)CCl.Cl
Molecular Formula: C5H9Cl2N3
Molecular Weight: 182.05 g/mol

3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride

CAS No.: 1034197-53-9

Cat. No.: VC3352296

Molecular Formula: C5H9Cl2N3

Molecular Weight: 182.05 g/mol

* For research use only. Not for human or veterinary use.

3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride - 1034197-53-9

Specification

CAS No. 1034197-53-9
Molecular Formula C5H9Cl2N3
Molecular Weight 182.05 g/mol
IUPAC Name 3-(chloromethyl)-4,5-dimethyl-1,2,4-triazole;hydrochloride
Standard InChI InChI=1S/C5H8ClN3.ClH/c1-4-7-8-5(3-6)9(4)2;/h3H2,1-2H3;1H
Standard InChI Key GGNZWBHDNQJQDS-UHFFFAOYSA-N
SMILES CC1=NN=C(N1C)CCl.Cl
Canonical SMILES CC1=NN=C(N1C)CCl.Cl

Introduction

Chemical Identity and Structural Properties

3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride is a chlorinated triazole compound with two methyl substituents. The compound belongs to the broader family of 1,2,4-triazoles, which are five-membered aromatic heterocycles containing three nitrogen atoms. The compound features a chloromethyl group at position 3, and methyl groups at positions 4 and 5 of the triazole ring, with the addition of a hydrochloride salt.

The key identifying properties of this compound are summarized in the following table:

PropertyValue
CAS Number1034197-53-9
Molecular FormulaC₅H₉Cl₂N₃
Molecular Weight182.05 g/mol
IUPAC Name3-(chloromethyl)-4,5-dimethyl-1,2,4-triazole;hydrochloride
Standard InChIInChI=1S/C5H8ClN3.ClH/c1-4-7-8-5(3-6)9(4)2;/h3H2,1-2H3;1H
Standard InChIKeyGGNZWBHDNQJQDS-UHFFFAOYSA-N
SMILESCC1=NN=C(N1C)CCl.Cl

The structural formula consists of a triazole ring with nitrogen atoms at positions 1, 2, and 4. The positions 4 and 5 contain methyl groups, while position 3 features a chloromethyl (-CH₂Cl) substituent. The hydrochloride form includes an additional HCl molecule, making it a salt derivative of the parent compound.

Relationship to Triazole Family

The 1,2,4-triazole scaffold represents a significant class of nitrogen-containing heterocycles with diverse applications. This family of compounds has been extensively studied due to their biological activities and pharmaceutical relevance. 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride is part of this important family, which shares common structural features while offering unique properties based on its specific substituents.

Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms in their ring structure. This particular arrangement contributes to their stability and reactivity patterns, making them valuable building blocks in medicinal chemistry. The 1,2,4-triazole moiety, specifically, has gained prominence in drug discovery due to its favorable pharmacokinetic properties and ability to interact with various biological targets .

Spectroscopic and Analytical Properties

The spectroscopic properties of 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole hydrochloride provide essential data for its identification and characterization. While comprehensive spectroscopic data specific to this compound is limited in the search results, general spectroscopic features of triazole compounds can be relevant.

Mass Spectrometry

The mass spectrometric analysis of the free base form (without HCl) provides valuable information about the compound's molecular weight and fragmentation pattern. The predicted collision cross section data for various adducts is presented in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]⁺146.04796126.3
[M+Na]⁺168.02990139.8
[M+NH₄]⁺163.07450134.5
[M+K]⁺184.00384135.2
[M-H]⁻144.03340126.4
[M+Na-2H]⁻166.01535132.4
[M]⁺145.04013128.4
[M]⁻145.04123128.4

These predicted collision cross section values are useful for identification and confirmation of the compound using ion mobility mass spectrometry techniques .

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